molecular formula C9H17NO2Si B13202561 Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate

Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate

Cat. No.: B13202561
M. Wt: 199.32 g/mol
InChI Key: BIZSEZFKUKIYJX-MRVPVSSYSA-N
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Description

Methyl (3S)-2-aza-5-silaspiro[44]nonane-3-carboxylate is a unique compound characterized by its spirocyclic structure, which includes both silicon and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate typically involves multistep organic synthesis. One common method includes the reaction of a silicon-containing precursor with an azacyclic compound under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or platinum, which facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanol derivatives.

    Reduction: The compound can be reduced to form different spirocyclic derivatives.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further utilized in different applications.

Scientific Research Applications

Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets. The silicon and nitrogen atoms in the spirocyclic structure allow it to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S)-2-aza-5-silaspiro[4.5]decane-3-carboxylate
  • Methyl (3S)-2-aza-5-silaspiro[4.6]undecane-3-carboxylate

Uniqueness

Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C9H17NO2Si

Molecular Weight

199.32 g/mol

IUPAC Name

methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate

InChI

InChI=1S/C9H17NO2Si/c1-12-9(11)8-6-13(7-10-8)4-2-3-5-13/h8,10H,2-7H2,1H3/t8-/m1/s1

InChI Key

BIZSEZFKUKIYJX-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@H]1C[Si]2(CCCC2)CN1

Canonical SMILES

COC(=O)C1C[Si]2(CCCC2)CN1

Origin of Product

United States

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